N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 38769-46-9
VCID: VC7168062
InChI: InChI=1S/C17H12Cl2N2OS/c1-10-15(23-17(20-10)11-5-3-2-4-6-11)16(22)21-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,21,22)
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C17H12Cl2N2OS
Molecular Weight: 363.26

N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

CAS No.: 38769-46-9

Cat. No.: VC7168062

Molecular Formula: C17H12Cl2N2OS

Molecular Weight: 363.26

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide - 38769-46-9

Specification

CAS No. 38769-46-9
Molecular Formula C17H12Cl2N2OS
Molecular Weight 363.26
IUPAC Name N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C17H12Cl2N2OS/c1-10-15(23-17(20-10)11-5-3-2-4-6-11)16(22)21-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,21,22)
Standard InChI Key ZUSZZCCHOYEYNZ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Properties

N-(3,4-Dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (CAS No. 38769-46-9) belongs to the class of 1,3-thiazole-5-carboxamides, distinguished by a thiazole core substituted at positions 2, 4, and 5. The molecular formula C₁₇H₁₂Cl₂N₂OS corresponds to a molecular weight of 363.26 g/mol. Key structural features include:

  • A 1,3-thiazole ring serving as the central heterocycle, known for its electron-rich nature and capacity for π-π interactions.

  • A 4-methyl group at position 4, which may influence steric and electronic properties.

  • A 2-phenyl substituent contributing to lipophilicity and potential receptor binding.

  • A 5-carboxamide group linked to a 3,4-dichlorophenyl moiety, introducing hydrogen-bonding capabilities and halogen-mediated bioactivity.

The presence of two chlorine atoms on the phenyl ring enhances metabolic stability and membrane permeability, traits often correlated with improved pharmacokinetic profiles in drug candidates . Spectroscopic characterization (IR, NMR, and MS) of analogous thiazole derivatives confirms the stability of such structures under physiological conditions, with carbonyl stretching vibrations typically observed near 1650–1730 cm⁻¹ and aromatic proton resonances in the δ 7.0–7.8 ppm range .

Synthetic Pathways and Methodological Considerations

The synthesis of N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide likely follows established protocols for thiazole carboxamides, involving cyclocondensation and functionalization steps. Drawing from related methodologies , a plausible route involves:

Thiazole Ring Formation

The Hantzsch thiazole synthesis provides a foundational approach, wherein a carboxamide precursor reacts with α-haloketones. For example:

  • Preparation of 5-Carboxamide Intermediate: Reacting 3,4-dichloroaniline with a thiazole-carboxylic acid chloride under Schotten-Baumann conditions yields the carboxamide moiety.

  • Cyclization: Treating the intermediate with methyl-substituted α-bromoketones in ethanol catalyzed by triethylamine (TEA) facilitates thiazole ring closure .

Structural Elaboration

Post-cyclization modifications may include:

  • Phenyl Group Introduction: Suzuki-Miyaura coupling or direct arylation to install the 2-phenyl group.

  • Methylation: Alkylation at position 4 using methyl iodide in the presence of a base.

Alternative routes employ hydrazonoyl halides as cyclizing agents, as demonstrated in the synthesis of structurally related thiadiazole-imidazole hybrids . For instance, reacting hydrazinecarbothioamides with hydrazonoyl chlorides in ethanol/TEA yields thiazole derivatives via intramolecular cyclization (Chart 1) .

Biological Activity and Structure-Activity Relationships (SAR)

While specific data for N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide remain scarce, its structural analogs exhibit pronounced bioactivity:

Antimicrobial and Enzyme-Inhibitory Effects

Thiazole-5-carboxamides inhibit bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase. The 3,4-dichlorophenyl moiety may disrupt microbial membrane integrity, while the thiazole core chelates essential metal ions.

Research Findings and Comparative Analysis

Table 1 compares the hypothetical activity of N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide with structurally similar compounds from literature :

CompoundSubstituentsIC₅₀ (µM)Target
16cCO₂Et, 4-Cl0.86HEPG2-1
21cCONHPh, 2,4-Cl₂1.02HEPG2-1
Target CompoundCONH(3,4-Cl₂Ph), MePredicted: 0.75–1.20HEPG2-1 (est.)

The dichlorophenyl and methyl groups in the target compound align with high-activity motifs, suggesting comparable potency to 16c and 21c .

Future Directions and Therapeutic Implications

Further research should prioritize:

  • Synthetic Optimization: Streamlining synthesis to improve yields and scalability.

  • In Vitro Screening: Evaluating the compound against diverse cancer cell lines and microbial strains.

  • Mechanistic Studies: Elucidating interactions with topoisomerase II or tubulin polymerization pathways.

  • Pharmacokinetic Profiling: Assessing bioavailability and toxicity in preclinical models.

Given the success of related thiazoles in clinical trials, this compound represents a promising candidate for oncological and infectious disease applications .

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